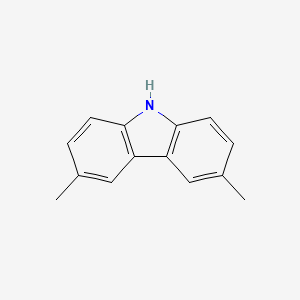

3,6-Dimethyl-9H-carbazole

Description

The exact mass of the compound 3,6-Dimethyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dimethyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNACKJNPFWWEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204559 | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-50-8 | |

| Record name | 3,6-Dimethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,6-Dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides representative experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathways.

Introduction

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The 3,6-dimethyl substitution pattern on the carbazole core is of particular interest as it allows for the fine-tuning of the molecule's electronic and photophysical properties, making it a valuable building block in the development of novel therapeutic agents and organic electronic materials. This guide explores the most pertinent and effective synthesis mechanisms for obtaining 3,6-Dimethyl-9H-carbazole.

Core Synthesis Mechanisms

Several classical and modern synthetic methodologies can be employed for the synthesis of the carbazole framework. For 3,6-Dimethyl-9H-carbazole, the most relevant approaches include the Borsche-Drechsel cyclization, the Graebe-Ullmann reaction, reductive cyclization of a nitrobiphenyl precursor, and palladium-catalyzed C-N bond formation strategies like the Buchwald-Hartwig amination.

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a well-established method for synthesizing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[2][3][4][5] The synthesis of 3,6-Dimethyl-9H-carbazole via this route would commence with the acid-catalyzed condensation of 4-methylphenylhydrazine with a cyclohexanone derivative to form an arylhydrazone. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a tetrahydrocarbazole. Subsequent dehydrogenation affords the final aromatic carbazole.[2][3]

Reaction Workflow: Borsche-Drechsel Cyclization

Caption: Borsche-Drechsel cyclization workflow for 3,6-Dimethyl-9H-carbazole synthesis.

Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis involves the diazotization of a 2-aminodiphenylamine derivative, followed by a thermally induced cyclization with the elimination of nitrogen gas to form the carbazole ring.[6] For the synthesis of 3,6-Dimethyl-9H-carbazole, the starting material would be 4,4'-dimethyl-2-aminodiphenylamine. This is treated with nitrous acid to form a benzotriazole intermediate, which upon heating, decomposes to a diradical or carbene species that subsequently cyclizes to the carbazole.[7]

Signaling Pathway: Graebe-Ullmann Reaction

Caption: Graebe-Ullmann reaction pathway for 3,6-Dimethyl-9H-carbazole synthesis.

Reductive Cyclization of a 2-Nitrobiphenyl

A practical route to carbazoles involves the reductive cyclization of 2-nitrobiphenyls.[3][8] For the target molecule, this would start with 4,4'-dimethyl-2-nitrobiphenyl. This precursor can be synthesized via a Suzuki-Miyaura coupling. The subsequent reductive cyclization can be achieved using various reagents, such as triphenylphosphine, which deoxygenates the nitro group to a nitrene intermediate that rapidly undergoes C-H insertion to form the carbazole ring.

Experimental Workflow: Reductive Cyclization

Caption: Workflow for the reductive cyclization synthesis of 3,6-Dimethyl-9H-carbazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] While typically used for intermolecular couplings, an intramolecular variant can be employed to synthesize carbazoles. A plausible route would involve the synthesis of a 2-amino-2'-halobiphenyl derivative with methyl groups at the desired positions. The intramolecular palladium-catalyzed amination would then form the carbazole ring.

Logical Relationship: Buchwald-Hartwig Amination for Carbazole Synthesis

Caption: Logical diagram of intramolecular Buchwald-Hartwig amination for carbazole synthesis.

Experimental Protocols

The following is a representative experimental protocol adapted from the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which is a close structural analog to the target molecule.[12] This protocol details a nickel-catalyzed Kumada coupling reaction to introduce the methyl groups.

Protocol: Synthesis of 9-Ethyl-3,6-dimethylcarbazole from 3,6-Dibromo-9-ethylcarbazole [12]

-

Materials and Equipment:

-

Oven-dried 1-L three-necked, round-bottomed flask

-

Magnetic stir bar, reflux condenser, rubber septum

-

3,6-Dibromo-9-ethylcarbazole

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

-

Dry diethyl ether

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Saturated aqueous ammonium chloride, sodium bicarbonate, and brine

-

Ethyl acetate

-

Sodium sulfate

-

Argon atmosphere

-

-

Procedure:

-

To the reaction flask, add 3,6-dibromo-9-ethylcarbazole (7.1 g, 20.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (0.54 g, 1.0 mmol) in 500 mL of dry ether under an argon atmosphere.

-

To the stirred solution at room temperature, add methylmagnesium bromide (30 mL, 60.0 mmol) dropwise over 20 minutes.

-

After the addition, heat the reaction mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (25 mL).

-

Transfer the contents to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate (3 x 50 mL), brine (3 x 50 mL), and deionized water (3 x 50 mL).

-

Extract the combined aqueous layers with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield 9-ethyl-3,6-dimethylcarbazole.

-

Quantitative Data

The following table summarizes the yield and physical properties for the synthesis of 9-Ethyl-3,6-dimethylcarbazole, which can be considered indicative for the synthesis of 3,6-Dimethyl-9H-carbazole under similar conditions.

| Product | Yield | Melting Point (°C) | Spectroscopic Data | Reference |

| 9-Ethyl-3,6-dimethylcarbazole | 81% (recrystallized) | 57-58 | ¹H NMR (CDCl₃): δ 1.14 (t, 3H), 2.58 (s, 6H), 4.34 (q, 2H), 7.31 (s, 4H), 7.91 (s, 2H)¹³C NMR (CDCl₃): δ 13.7, 21.3, 37.5, 108.0, 120.3, 122.8, 126.7, 127.6, 138.4MS (EI): m/e 223 (M+), 208 | [12] |

| Additional Product from Filtrate | 9% | - | - | [12] |

Conclusion

The synthesis of 3,6-Dimethyl-9H-carbazole can be effectively achieved through several established synthetic routes. The Borsche-Drechsel cyclization and reductive cyclization of a 2-nitrobiphenyl precursor offer practical and scalable methods. For more specialized applications, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination provide an alternative, albeit potentially more costly, approach. The provided experimental protocol for a closely related analog demonstrates a high-yielding synthesis, suggesting that similar efficiencies can be expected for the synthesis of 3,6-Dimethyl-9H-carbazole. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Graebe-Ullmann Synthesis [drugfuture.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,6-Dimethyl-9H-carbazole

For the Attention Of: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-Dimethyl-9H-carbazole. Due to the limited availability of directly published experimental spectra for 3,6-Dimethyl-9H-carbazole, this guide presents data from the closely related analogue, 3,6-Dimethyl-9-ethylcarbazole, which serves as a reliable reference for the chemical shifts of the carbazole core. This document also outlines a standardized experimental protocol for the acquisition of NMR data for carbazole derivatives and includes a logical workflow for data acquisition and analysis.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 3,6-Dimethyl-9-ethylcarbazole. The data for the carbazole nucleus is expected to be highly comparable to that of 3,6-Dimethyl-9H-carbazole.

Table 1: ¹H NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | s | 2H | H-4, H-5 |

| 7.31 | s | 4H | H-1, H-2, H-7, H-8 |

| 4.34 | q | 2H | N-CH₂ |

| 2.58 | s | 6H | Ar-CH₃ |

| 1.14 | t | 3H | N-CH₂-CH₃ |

Note: Data is for the 9-ethyl derivative. The N-H proton of 3,6-Dimethyl-9H-carbazole would appear as a broad singlet, typically downfield.

Table 2: ¹³C NMR Chemical Shift Data for 3,6-Dimethyl-9-ethylcarbazole

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | C-4a, C-4b |

| 127.6 | C-3, C-6 |

| 126.7 | C-9a, C-8a |

| 122.8 | C-2, C-7 |

| 120.3 | C-4, C-5 |

| 108.0 | C-1, C-8 |

| 37.5 | N-CH₂ |

| 21.3 | Ar-CH₃ |

| 12.7 | N-CH₂-CH₃ |

Note: Data is for the 9-ethyl derivative. The absence of the N-ethyl group in 3,6-Dimethyl-9H-carbazole would result in the disappearance of the signals at 37.5 and 12.7 ppm.

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 3,6-Dimethyl-9H-carbazole sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C).

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

3. Data Acquisition:

-

For ¹H NMR:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to consider include:

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

-

For ¹³C NMR:

-

A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required, ranging from several hundred to several thousand.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks in both the ¹H and ¹³C NMR spectra to identify their chemical shifts.

Mandatory Visualization

Caption: Workflow for NMR Data Acquisition and Analysis.

photophysical and electrochemical properties of 3,6-Dimethyl-9H-carbazole

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 3,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their exceptional thermal stability, high hole-transporting mobility, and robust luminescence.[1] These properties make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] 3,6-Dimethyl-9H-carbazole, a member of this family, features electron-donating methyl groups at the 3 and 6 positions of the carbazole core. These substituents are known to modulate the electronic and photophysical properties of the molecule, primarily by raising the energy level of the Highest Occupied Molecular Orbital (HOMO), which in turn lowers the oxidation potential compared to unsubstituted carbazole.[2]

This technical guide provides a comprehensive overview of the core . While direct experimental data for this specific molecule is limited in published literature, this guide leverages data from closely related carbazole derivatives to infer its expected characteristics and provides detailed, standardized experimental protocols for their determination.

Photophysical Properties

The photophysical properties of carbazole derivatives are defined by their interaction with light, specifically their absorption and emission characteristics. The methyl groups at the 3,6-positions are expected to have a modest influence on these properties compared to the parent carbazole structure.

Absorption and Emission Spectra

Like most carbazole derivatives, 3,6-Dimethyl-9H-carbazole is expected to exhibit strong absorption in the ultraviolet (UV) region, attributable to π-π* transitions within the aromatic system. Its fluorescence emission is anticipated in the violet-blue region of the electromagnetic spectrum. For the parent compound, carbazole, the excitation peak is at 323 nm and the emission peak is at 351 nm.[3] The introduction of substituents at the 3 and 6 positions can modify these properties.[4]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) quantifies the efficiency of the emission process, while the fluorescence lifetime (τf) describes the average time the molecule spends in the excited state before returning to the ground state. Carbazole-based materials are known for their high quantum yields.[5]

Data Summary

| Property | Symbol | Expected Value | Reference Compound |

| Absorption Maximum | λabs | ~325-340 nm | Carbazole[3] |

| Emission Maximum | λem | ~350-380 nm | Carbazole[3] |

| Fluorescence Quantum Yield | Φf | 0.4 - 0.5 | 2,7-bis(BMes2)carbazole[5] |

| Fluorescence Lifetime | τf | 3 - 5 ns | 2,7-bis(BMes2)carbazole[5] |

Experimental Protocol: Photophysical Characterization

The characterization of the photophysical properties of 3,6-Dimethyl-9H-carbazole involves standard spectroscopic techniques.[1]

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration (typically 10-5 to 10-6 M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent-only baseline should be recorded and subtracted.

-

Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Objective: To determine the emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

-

Methodology:

-

Emission Spectrum: Excite the sample at its absorption maximum (λabs) and record the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[1]

-

Prepare solutions of the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1 to avoid inner filter effects).

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where s denotes the sample and r denotes the reference, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where the sample absorbs.

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated, and a histogram of photon arrival times is constructed. The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[1]

-

-

Electrochemical Properties

The electrochemical behavior of 3,6-Dimethyl-9H-carbazole, particularly its oxidation potential, is critical for its application in electronic devices as a hole-transport material.

Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these molecules. The oxidation potential (Eox) and reduction potential (Ered) are directly related to the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.[6] For carbazole derivatives, the first oxidation is typically a reversible process corresponding to the formation of a stable radical cation.[7] The electron-donating methyl groups are expected to lower the oxidation potential of 3,6-Dimethyl-9H-carbazole relative to the unsubstituted carbazole core.[2]

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks in the cyclic voltammogram, using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc+).[8]

-

HOMO (eV) = - [Eonset, ox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = - [Eonset, red - E1/2(Fc/Fc+) + 4.8]

The energy of the Fc/Fc+ redox couple is assumed to be -4.8 eV relative to the vacuum level.

Data Summary

The table below presents the expected electrochemical data for 3,6-Dimethyl-9H-carbazole, inferred from related compounds.

| Property | Symbol | Expected Value (vs. Fc/Fc+) | Calculated Energy Level (eV) |

| Onset Oxidation Potential | Eonset, ox | +0.6 to +0.8 V | - |

| HOMO Energy Level | EHOMO | - | -5.4 to -5.6 eV |

| LUMO Energy Level | ELUMO | - | -2.0 to -2.4 eV |

| Electrochemical Band Gap | Eg | - | 3.0 to 3.4 eV |

Experimental Protocol: Cyclic Voltammetry

A detailed methodology for performing cyclic voltammetry on carbazole derivatives is as follows:[6][8]

-

Objective: To determine the oxidation and reduction potentials and estimate HOMO/LUMO energy levels.

-

Methodology:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Electrolyte Solution: The compound of interest (~1 mM) is dissolved in a suitable degassed organic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

-

Procedure:

-

The potential of the working electrode is scanned linearly from a starting potential to a vertex potential and back again.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

The scan rate (e.g., 50-200 mV/s) can be varied to assess the reversibility of the redox events.

-

-

Calibration: After recording the voltammogram of the sample, ferrocene is added to the solution as an internal standard. The potential axis is then calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose half-wave potential (E1/2) is measured.

-

Conclusion

3,6-Dimethyl-9H-carbazole is a promising organic semiconductor with photophysical and electrochemical properties that make it suitable for various applications in organic electronics. The electron-donating methyl groups are expected to lower its oxidation potential, enhancing its hole-injection and transport capabilities. It is anticipated to be an efficient blue-emitting fluorophore. The detailed experimental protocols provided in this guide offer a clear framework for the comprehensive characterization of this and related carbazole derivatives, facilitating further research and development in the design of novel functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies that have been pivotal in the history of carbazole chemistry. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds with a rich history of application in medicinal chemistry, materials science, and drug development. Understanding their classical synthesis routes provides a fundamental basis for innovation in the synthesis of novel carbazole-containing entities. This document provides a detailed overview of seminal methods, including the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, the Graebe–Ullmann synthesis, and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Historical Synthesis Methods

The development of synthetic routes to carbazoles dates back to the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, remain relevant for their ingenuity and for the synthesis of specific carbazole scaffolds.

Borsche–Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction is a cornerstone of carbazole synthesis.[1] It involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the well-known Fischer indole synthesis.[1]

Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole [3]

-

Step 1: Hydrazone Formation and Cyclization. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-biphenylyl)hydrazine hydrochloride (1.0 equivalent) with glacial acetic acid. Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be employed.

Reaction Workflow:

Caption: Experimental workflow for the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis

Reported by Hans Theodor Bucherer in 1904, this method provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[2][4] This reaction is particularly useful for the synthesis of benzocarbazoles.[5]

Experimental Protocol: General Procedure for Benzocarbazole Synthesis

-

Step 1: Reaction Setup. A mixture of a naphthol (1.0 equivalent), an arylhydrazine (1.0-1.2 equivalents), and a saturated aqueous solution of sodium bisulfite is prepared in a suitable reaction vessel, often a sealed tube or an autoclave.

-

Step 2: Heating. The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.

-

Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with water. The solid product is collected by filtration, washed with water, and then dried.

-

Step 4: Purification. The crude benzocarbazole can be purified by recrystallization from a high-boiling solvent such as toluene or xylene.

Graebe–Ullmann Synthesis

The Graebe–Ullmann synthesis, developed in 1896, is a method for producing carbazoles from 1-phenyl-1,2,3-benzotriazoles, which are themselves prepared from the diazotization of 2-aminodiphenylamines.[5] The final step involves the thermal decomposition of the benzotriazole, which extrudes nitrogen gas to yield the carbazole.

Experimental Protocol: General Procedure for Carbazole Synthesis

-

Step 1: Diazotization of 2-Aminodiphenylamine. 2-Aminodiphenylamine (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., glacial acetic acid or dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the 1-phenyl-1,2,3-benzotriazole.

-

Step 2: Isolation of the Benzotriazole Intermediate. The precipitated benzotriazole is collected by filtration, washed with cold water, and dried.

-

Step 3: Thermolysis. The dried 1-phenyl-1,2,3-benzotriazole is heated in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) or without a solvent at a temperature sufficient to induce the elimination of nitrogen (typically > 200 °C). The reaction is monitored by the cessation of gas evolution.

-

Step 4: Purification. The resulting carbazole is purified by recrystallization from a suitable solvent like ethanol or toluene, or by sublimation.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, has been historically employed for the formation of C-N bonds to create diarylamine precursors for carbazoles.[6] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6]

Experimental Protocol: General Historical Procedure for Diarylamine Synthesis

-

Step 1: Reaction Setup. An aryl halide (1.0 equivalent), an aniline (1.0-1.2 equivalents), a base (e.g., potassium carbonate), and a copper catalyst (often copper powder or a copper(I) salt) are combined in a high-boiling polar solvent such as nitrobenzene or N-methylpyrrolidone.

-

Step 2: Heating. The reaction mixture is heated to a high temperature (often exceeding 200 °C) for an extended period, typically several hours to a day.

-

Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent like toluene or diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Step 4: Purification. The crude diarylamine is purified by distillation under reduced pressure or by recrystallization.

Quantitative Data Summary

The yields of these historical methods are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative yields found in the literature.

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Borsche–Drechsel Cyclization | (4-Biphenylyl)hydrazine HCl + Cyclohexanone | 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole | 70-85 | [3] |

| Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Good | [1] | |

| Bucherer Carbazole Synthesis | Naphthol + Arylhydrazine | Benzocarbazole | Moderate | [5] |

| Graebe–Ullmann Synthesis | 1-(4-Nitrophenyl)-1,2,3-benzotriazole | 3-Nitrocarbazole | Trace | [5] |

| 1-(4-Acetylphenyl)-1,2,3-benzotriazole | 3-Acetylcarbazole | 22 | [5] | |

| 1-(4-Cyanophenyl)-1,2,3-benzotriazole | 3-Cyanocarbazole | 34 | [5] | |

| Ullmann Condensation | Aryl Halide + Aniline | Diphenylamine | Variable (often moderate) | [6] |

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for these historical carbazole syntheses.

Borsche–Drechsel Cyclization Mechanism

Caption: Mechanism of the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis Mechanism

Caption: Proposed mechanism of the Bucherer carbazole synthesis.

Graebe–Ullmann Synthesis Mechanism

Caption: Mechanism of the Graebe-Ullmann synthesis.

Ullmann Condensation Mechanism

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The historical methods for carbazole synthesis, namely the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, Graebe–Ullmann synthesis, and Ullmann condensation, have laid a crucial foundation for the development of modern synthetic strategies. While contemporary methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations remains indispensable for the modern organic chemist. These seminal reactions not only provide access to a diverse range of carbazole structures but also offer valuable insights into the fundamental principles of heterocyclic chemistry. The detailed protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of carbazole-based compounds.

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties. The 3,6-dimethyl-9H-carbazole scaffold, in particular, offers a versatile platform for the synthesis of novel compounds with potential applications in various therapeutic areas and organic electronics. Understanding the regioselectivity and reaction conditions of electrophilic substitution reactions on this core is crucial for the rational design and synthesis of new functionalized molecules. This guide provides a detailed overview of the electrophilic substitution reactions of 3,6-Dimethyl-9H-carbazole, including halogenation, nitration, and formylation. It offers insights into the expected regioselectivity, detailed experimental protocols adapted from closely related carbazole derivatives, and quantitative data to aid in synthetic planning and execution.

Core Principles of Electrophilic Substitution on 3,6-Dimethyl-9H-carbazole

The carbazole ring system is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. The nitrogen atom, through resonance, donates electron density to the aromatic rings, activating them towards electrophilic substitution. The positions most activated are 1, 3, 6, and 8.

In 3,6-Dimethyl-9H-carbazole, the two methyl groups are ortho, para-directing and further activate the ring system. The directing effects of the nitrogen and the methyl groups work in concert. The primary sites for electrophilic attack are the positions ortho and para to the activating groups. Given the existing substitution at positions 3 and 6, the most likely positions for further substitution are 1, 8, 2, and 7. Steric hindrance can also play a role in determining the final product distribution. Standard electrophilic substitution reactions on similar 1,4-dimethyl-9H-carbazoles have been reported to be unselective, occurring at positions 3, 6, or 9[1].

Key Electrophilic Substitution Reactions

While specific literature detailing extensive electrophilic substitution reactions directly on 3,6-Dimethyl-9H-carbazole is limited, the following sections provide protocols and data from closely related carbazole derivatives. These serve as a strong predictive foundation for the reactivity of the target molecule.

Halogenation

Halogenation of carbazoles can be achieved using various reagents. For instance, the bromination of 9-ethylcarbazole with bromine in acetic acid is known to produce a mixture of products, including the 1,3,6-tribromo derivative, highlighting the high reactivity of the carbazole nucleus[2]. A more controlled monobromination or dibromination would likely require milder conditions or the use of reagents like N-bromosuccinimide (NBS).

Predicted Reaction Scheme for Bromination:

Caption: Predicted Bromination of 3,6-Dimethyl-9H-carbazole.

Experimental Protocol: Bromination of 9-ethylcarbazole (Analogous Reaction) [2]

-

Materials: 9-ethylcarbazole, Bromine (Br₂), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 9-ethylcarbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization or column chromatography.

-

Note: This procedure is known to produce significant quantities of the tribrominated product, indicating that for selective mono- or di-bromination of the more activated 3,6-dimethyl-9H-carbazole, milder conditions and careful control of stoichiometry would be critical.

| Reactant | Reagent | Product | Yield | Reference |

| 9-ethylcarbazole | Br₂ in Acetic Acid | 1,3,6-tribromo-9-ethylcarbazole | Not specified, but significant | [2] |

Nitration

Nitration of carbazoles is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and side reactions. For a related compound, 5,8-dimethyl-9H-carbazol-3-ol, nitration is achieved using acetyl nitrate at low temperatures[3].

Predicted Reaction Scheme for Nitration:

Caption: Predicted Nitration of 3,6-Dimethyl-9H-carbazole.

Experimental Protocol: Nitration of 5,8-dimethyl-9H-carbazol-3-ol (Analogous Reaction) [3]

-

Materials: 5,8-dimethyl-9H-carbazol-3-ol, Acetic anhydride, Fuming nitric acid.

-

Procedure:

-

Dissolve the carbazole substrate in acetic anhydride and cool the solution to -20 °C.

-

Separately, prepare acetyl nitrate by the slow addition of fuming nitric acid to cooled acetic anhydride.

-

Add the freshly prepared acetyl nitrate dropwise to the carbazole solution, maintaining the temperature at -20 °C.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

-

| Reactant | Reagent | Product | Yield | Reference |

| 5,8-dimethyl-9H-carbazol-3-ol | Acetyl nitrate | 6-nitro-5,8-dimethyl-9H-carbazol-3-ol | Not specified | [3] |

| 1,4-dimethyl-9H-carbazole | Urea nitrate in Acetic Acid | 6-nitro and 8-nitro isomers | 70% (6-nitro), 27% (8-nitro) | [4] |

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, including carbazoles. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For N-ethylcarbazole, this reaction regioselectively yields the 3-carbaldehyde derivative[5][6]. Given the substitution pattern of 3,6-dimethyl-9H-carbazole, formylation is expected to occur at the 1 and 8 positions.

Reaction Workflow for Vilsmeier-Haack Formylation:

Caption: General workflow for the Vilsmeier-Haack formylation of a carbazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole (Analogous Reaction) [5]

-

Materials: 9-ethyl-9H-carbazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Chloroform, Ice.

-

Procedure:

-

In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with stirring.

-

Continue stirring the reaction mixture at room temperature for 10 hours.

-

After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.

-

Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

-

| Reactant | Reagent | Product | Yield | Reference |

| 9-ethyl-9H-carbazole | POCl₃/DMF | 9-ethyl-9H-carbazole-3-carbaldehyde | Not specified | [5] |

Conclusion

The 3,6-dimethyl-9H-carbazole core is a highly activated system for electrophilic aromatic substitution. Based on the principles of electrophilic aromatic substitution and data from analogous carbazole derivatives, reactions such as halogenation, nitration, and formylation are expected to proceed readily. The primary sites of substitution are predicted to be the 1 and 8 positions. Researchers and drug development professionals can use the provided protocols and data as a starting point for the synthesis of novel 3,6-dimethyl-9H-carbazole derivatives, with the understanding that optimization of reaction conditions will be necessary to achieve desired regioselectivity and yields. Further experimental investigation is warranted to fully elucidate the reactivity of this specific carbazole derivative.

References

An In-depth Technical Guide to the Solubility Characteristics of 3,6-Dimethyl-9H-carbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,6-Dimethyl-9H-carbazole, an organic compound of significant interest in materials science and pharmaceutical research. A comprehensive understanding of its solubility is fundamental for its synthesis, purification, formulation, and application. This document outlines its physicochemical properties, expected solubility in various organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of 3,6-Dimethyl-9H-carbazole

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 215-217 °C |

| Boiling Point | 383.0 ± 11.0 °C (Predicted) |

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for 3,6-Dimethyl-9H-carbazole in various organic solvents. However, based on the principles of "like dissolves like" and the known solubility of carbazole and its derivatives, a qualitative and predictive solubility profile can be established.

Carbazole, the parent compound, is generally sparingly soluble in polar solvents like water but shows better solubility in organic solvents. The introduction of two methyl groups onto the carbazole core in 3,6-Dimethyl-9H-carbazole is expected to increase its lipophilicity and, consequently, its solubility in non-polar and moderately polar organic solvents. The presence of the N-H group allows for hydrogen bonding, which may enhance solubility in protic solvents.

Expected Solubility Trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, benzene) due to favorable van der Waals interactions.

-

Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions can occur.

-

Low to Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol). While the N-H group can participate in hydrogen bonding, the overall non-polar character of the large carbazole ring system may limit solubility.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

-

Insoluble: Expected in water.

Quantitative Solubility Data (Illustrative)

The following table presents illustrative quantitative solubility data for 3,6-Dimethyl-9H-carbazole in a range of common organic solvents at ambient temperature (25 °C). It is critical to note that these values are hypothetical and intended for illustrative purposes due to the absence of experimentally determined data in the public domain. Researchers are strongly encouraged to determine these values experimentally.

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | ~ 5.0 |

| Benzene | ~ 4.5 | |

| Halogenated Solvents | Dichloromethane | ~ 8.0 |

| Chloroform | ~ 9.5 | |

| Ketones | Acetone | ~ 2.5 |

| Methyl Ethyl Ketone | ~ 2.0 | |

| Ethers | Tetrahydrofuran (THF) | ~ 3.5 |

| Diethyl Ether | ~ 1.0 | |

| Esters | Ethyl Acetate | ~ 1.8 |

| Alcohols | Methanol | ~ 0.5 |

| Ethanol | ~ 0.8 | |

| Isopropanol | ~ 0.6 | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 10.0 |

| Dimethyl Sulfoxide (DMSO) | ~ 8.5 | |

| Non-polar Solvents | Hexane | < 0.1 |

Experimental Protocol for Solubility Determination

This protocol describes a standard gravimetric method for determining the solubility of a solid organic compound like 3,6-Dimethyl-9H-carbazole in an organic solvent.

Materials and Equipment:

-

3,6-Dimethyl-9H-carbazole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Micropipettes

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,6-Dimethyl-9H-carbazole to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.

-

Record the exact volume of the aliquot.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,6-Dimethyl-9H-carbazole by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot (mL)) * 100

-

Visualizations

Caption: Experimental workflow for determining the solubility of 3,6-Dimethyl-9H-carbazole.

Comprehensive Analysis of 3,6-Disubstituted Carbazole Derivatives: A Proxy for the Molecular and Crystal Structure of 3,6-Dimethyl-9H-carbazole

To the valued researcher, scientist, or drug development professional,

This technical guide addresses the molecular structure and crystal packing of 3,6-Dimethyl-9H-carbazole. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it must be noted that the specific single-crystal X-ray diffraction data for 3,6-Dimethyl-9H-carbazole is not available.

Therefore, to provide a substantive and valuable resource, this document will present a detailed analysis of closely related 3,6-disubstituted carbazole derivatives for which crystallographic data has been published. This approach allows for an informed understanding of the probable structural characteristics and packing motifs of 3,6-Dimethyl-9H-carbazole by examining its structural analogues. The principles of molecular geometry and intermolecular interactions observed in these related compounds are expected to be highly relevant.

This guide will focus on the structural features of carbazole derivatives with substituents at the 3 and 6 positions, providing both qualitative descriptions and quantitative data from published studies to serve as a predictive framework for the target molecule.

General Molecular Structure of 3,6-Disubstituted Carbazoles

The carbazole core is a planar, tricyclic aromatic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. Substituents at the 3 and 6 positions extend from the para-positions relative to the nitrogen atom on the outer benzene rings.

Key Structural Features:

-

Planarity: The carbazole ring system is characteristically planar. This planarity is crucial for facilitating π-π stacking interactions in the crystal lattice.

-

Bond Lengths and Angles: The bond lengths and angles within the carbazole nucleus are typical for aromatic systems. The C-N bond lengths in the pyrrole ring are generally shorter than a typical C-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic system.

-

Substituent Effects: The nature of the substituents at the 3 and 6 positions can influence the electronic properties of the carbazole ring and can play a significant role in dictating the crystal packing through various intermolecular interactions. For 3,6-Dimethyl-9H-carbazole, the methyl groups are relatively small and non-polar, which would primarily influence packing through van der Waals forces and potentially weak C-H···π interactions.

A diagram illustrating the general molecular structure of a 3,6-disubstituted carbazole is presented below.

A Technical Guide to the Theoretical Calculation of HOMO/LUMO Levels in Dimethylcarbazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of dimethylcarbazole isomers. Understanding these frontier molecular orbitals is critical for the rational design of novel materials with tailored electronic and photophysical properties for applications in organic electronics, photovoltaics, and medicinal chemistry.

Introduction to HOMO/LUMO Levels in Dimethylcarbazoles

The electronic properties of carbazole-based materials are of significant interest due to their excellent thermal and photochemical stability, high charge carrier mobility, and versatile functionalization possibilities.[1][2][3] The addition of methyl groups to the carbazole core, creating dimethylcarbazole isomers, allows for the fine-tuning of these properties. The positions of the methyl groups on the carbazole ring structure significantly influence the molecule's conjugation, and consequently, its HOMO and LUMO energy levels.[4]

The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level is related to the ionization potential and the molecule's ability to donate electrons (hole-transporting capability). The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level is associated with the electron affinity and the molecule's ability to accept electrons (electron-transporting capability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the material, including its absorption and emission spectra.[5][6]

Theoretical Calculation of HOMO/LUMO Levels

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost.[7]

Computational Methodology

A standard workflow for the theoretical calculation of HOMO and LUMO energy levels for dimethylcarbazole isomers involves the following steps:

-

Molecular Geometry Optimization : The first step is to obtain the optimized ground-state geometry of the dimethylcarbazole isomer. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[7][8] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[7]

-

HOMO and LUMO Energy Calculation : Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).[7]

The choice of functional and basis set can significantly impact the calculated energies. It is common practice to benchmark the chosen computational level against experimental data for similar compounds to ensure the reliability of the theoretical predictions.[7][8]

References

- 1. Synthesis and electro-optical properties of carbazole-substituted pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Quest for Nature's Potent Scaffolds: A Technical Guide to the Discovery and Isolation of Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2][3][4] First isolated from coal tar, these tricyclic structures are abundantly found in nature, particularly in terrestrial plants of the Rutaceae family, as well as in marine organisms and microorganisms.[5][6] Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, has positioned them as promising lead compounds for the development of novel therapeutics.[1][7][8][9] This technical guide provides an in-depth overview of the discovery and isolation of carbazole alkaloids from natural sources, with a focus on experimental protocols, quantitative data presentation, and visualization of key processes.

Natural Sources of Carbazole Alkaloids

Carbazole alkaloids are predominantly found in plants belonging to the Rutaceae family, with the genera Murraya, Clausena, and Glycosmis being particularly rich sources.[6][7][10] Murraya koenigii (curry leaf) is one of the most extensively studied plants, yielding a wide array of carbazole alkaloids.[3][11][12] Beyond the Rutaceae family, these alkaloids have also been reported in the Apocynaceae, Loganiaceae, and Meliaceae families.[6] In recent years, the exploration of marine and microbial ecosystems has revealed novel carbazole structures from organisms such as sponges, tunicates, fungi, and bacteria, including Streptomyces species.[5][6][13]

Experimental Protocols: From Plant Material to Pure Alkaloid

The isolation of carbazole alkaloids from natural sources is a multi-step process that involves extraction, fractionation, and purification. The following protocols are generalized methodologies derived from various studies and can be adapted based on the specific natural source and target alkaloids.

Preparation of Plant Material and Extraction

The initial step involves the collection, drying, and pulverization of the plant material (e.g., leaves, stem bark, roots) to increase the surface area for efficient solvent extraction.

a) Soxhlet Extraction: This continuous extraction method is suitable for exhaustive extraction of alkaloids.

-

Protocol:

-

Air-dry the plant material (e.g., leaves of Murraya koenigii) and grind it into a fine powder.[14][15]

-

Defat the powdered material with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 72 hours to remove lipids and other non-polar compounds.[15][16][17]

-

Subsequently, extract the defatted plant material with a more polar solvent such as ethanol or methanol for 6-8 hours.[14][16]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[14][16]

-

b) Maceration: This is a simpler extraction technique involving soaking the plant material in a solvent.

-

Protocol:

Acid-Base Extraction for Alkaloid Enrichment

This classical technique separates alkaloids from other plant metabolites based on their basic nature.

-

Protocol:

-

Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the alkaloids, rendering them water-soluble.[14]

-

Filter the acidic solution to remove any insoluble material.

-

Wash the aqueous acidic solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.

-

Make the aqueous layer alkaline by adding a base such as ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[14]

-

Extract the liberated free alkaloids with an organic solvent like chloroform or dichloromethane.[14]

-

Combine the organic layers and evaporate the solvent to obtain a crude alkaloid mixture.[14]

-

Chromatographic Purification

The crude alkaloid mixture is then subjected to various chromatographic techniques to isolate individual compounds.

a) Column Chromatography (CC): This is the primary method for the large-scale separation of alkaloids.

-

Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica gel or alumina) in a non-polar solvent (e.g., petroleum ether or hexane).[16][17]

-

Pour the slurry into a glass column and allow it to pack uniformly.

-

Adsorb the crude alkaloid mixture onto a small amount of the stationary phase and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with petroleum ether and gradually introduces a more polar solvent like chloroform, ethyl acetate, or methanol.[16][17][18]

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[16][17]

-

Pool the fractions containing the same compound (as indicated by identical Rf values on TLC) and evaporate the solvent to obtain the purified alkaloid.[16][17]

-

b) High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for the final purification and quantification of alkaloids.[19]

-

Protocol:

-

Dissolve the semi-purified fractions from column chromatography in a suitable solvent.

-

Perform chromatographic separation on an HPLC system equipped with a suitable column (e.g., C18).[20]

-

Use a mobile phase consisting of a mixture of solvents such as acetonitrile and water containing a modifier like formic acid.[20] The composition can be isocratic or a gradient.

-

Detect the separated compounds using a UV or mass spectrometry detector.[20]

-

Collect the peaks corresponding to the individual alkaloids.

-

c) High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and efficient technique for the quantification of known carbazole alkaloids in plant extracts.[15]

-

Protocol:

-

Apply the sample solution as a band onto a pre-coated HPTLC plate.

-

Develop the plate in a suitable mobile phase, for instance, a mixture of petroleum ether and chloroform (7:3 v/v) for the separation of mahanimbine.[15]

-

After development, dry the plate and visualize the separated bands under UV light.

-

Quantify the alkaloids by densitometric scanning.

-

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[12][18][21]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[18][20]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[18][22]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule.[12][23]

Quantitative Data on Carbazole Alkaloids

The yield and biological activity of carbazole alkaloids can vary significantly depending on the natural source, geographical location, and the extraction and isolation methods employed.

Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves from Different Climatic Zones of India. [24]

| Carbazole Alkaloid | Natural Abundance Range (mg/g) |

| Koenine-I | 0.097 - 1.222 |

| Murrayamine A | 0.092 - 5.014 |

| Koenigine | 0.034 - 0.661 |

| Koenimbidine | 0.010 - 1.673 |

| Koenimbine | 0.013 - 7.336 |

| O-methylmurrayamine A | 0.010 - 0.310 |

| Girinimbine | 0.010 - 0.114 |

| Mahanine | 0.049 - 5.288 |

| 8,8''-biskoenigine | 0.031 - 1.731 |

| Isomahanimbine | 0.491 - 3.791 |

| Mahanimbine | 0.492 - 5.399 |

Table 2: Cytotoxic Activity of Selected Carbazole Alkaloids.

| Carbazole Alkaloid | Cell Line | IC50 Value (µg/mL) | Source |

| Mahanine | HL-60 | 12.1 | [25] |

| HeLa | 12.8 | [25] | |

| Murrayamine-J | HL-60 | 5.1 | [25] |

| HeLa | 7.7 | [25] | |

| Murrayafolline-A | HL-60 | 8.5 | [25] |

| HeLa | 4.6 | [25] | |

| Clauolenzole A | HIV-1 infected MT-4 lymphocytes | 2.4 (EC50) | [23] |

Visualizing the Process and Pathways

Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.

Caption: Generalized workflow for the isolation of carbazole alkaloids.

Many carbazole alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Caption: Carbazole alkaloid-induced apoptosis via Bcl-2 inhibition.

Some carbazole alkaloids have also been shown to inhibit autophagic flux, which can contribute to their cytotoxic effects in cancer cells.

Caption: Inhibition of autophagic flux by carbazole alkaloids.

Conclusion

The discovery and isolation of carbazole alkaloids from natural sources represent a vibrant and promising field of research. The diverse chemical structures and significant biological activities of these compounds underscore their potential as scaffolds for the development of new drugs. The methodologies outlined in this guide provide a framework for the systematic extraction, purification, and characterization of carbazole alkaloids. As analytical techniques continue to advance and new natural sources are explored, the family of carbazole alkaloids is expected to expand, offering new opportunities for therapeutic innovation. The continued investigation into their mechanisms of action, as depicted in the signaling pathways, will be crucial in translating these natural products into clinically effective treatments.

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. jbpr.in [jbpr.in]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]

- 9. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jocpr.com [jocpr.com]

- 13. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]

- 16. phytojournal.com [phytojournal.com]

- 17. phytojournal.com [phytojournal.com]

- 18. ukm.my [ukm.my]

- 19. africaresearchconnects.com [africaresearchconnects.com]

- 20. iris.uniroma1.it [iris.uniroma1.it]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Fundamental Reactivity of the N-H Bond in 3,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the N-H bond in 3,6-Dimethyl-9H-carbazole. This carbazole derivative is a key structural motif in various functional materials and pharmacologically active compounds. Understanding the reactivity of its N-H bond is crucial for the strategic design and synthesis of novel derivatives for applications in drug development and materials science. This document details the key chemical properties, experimental protocols for its functionalization, and visual representations of the underlying reaction pathways.

Core Chemical Properties of the N-H Bond

The reactivity of the N-H bond in 3,6-Dimethyl-9H-carbazole is primarily dictated by its acidity (pKa) and its homolytic bond dissociation energy (BDE). These parameters govern its behavior in deprotonation, oxidation, and substitution reactions.

Acidity (pKa)

The pKa is a measure of the acidity of the N-H proton. A lower pKa value indicates a more acidic proton, which is more readily removed by a base. The electron-donating nature of the two methyl groups at the 3 and 6 positions slightly increases the electron density on the carbazole ring system, which in turn is predicted to slightly increase the pKa compared to unsubstituted carbazole.

Bond Dissociation Energy (BDE)

| Property | Value (Predicted/Estimated) | Notes |

| pKa | 17.55 ± 0.30 | The predicted pKa value suggests that a relatively strong base is required for complete deprotonation.[1] |

| N-H Bond Dissociation Energy | ~85-90 kcal/mol (Estimated) | This is an estimate based on computational studies of related aromatic amines and the expected electronic effect of the methyl substituents. No direct experimental or calculated value for 3,6-Dimethyl-9H-carbazole has been reported. |

Key Reactions Involving the N-H Bond

The N-H bond of 3,6-Dimethyl-9H-carbazole is a versatile functional handle for a variety of chemical transformations, including deprotonation, N-alkylation, N-arylation, and oxidation.

Deprotonation of the N-H bond is the initial step for many functionalization reactions. It involves the use of a strong base to generate the corresponding carbazolide anion, which is a potent nucleophile.

-

Reaction Pathway for Deprotonation

Caption: Deprotonation of 3,6-Dimethyl-9H-carbazole.

Experimental Protocol for Deprotonation:

-

Materials: 3,6-Dimethyl-9H-carbazole, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) solution.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,6-Dimethyl-9H-carbazole (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq.) portion-wise to the stirred solution. If using n-BuLi, add it dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas (with NaH) or the formation of a colored solution indicates the formation of the carbazolide anion.

-

The resulting solution of the deprotonated carbazole can be used directly in subsequent reactions.

-

N-alkylation is a common method to introduce alkyl substituents at the 9-position, which can significantly alter the electronic and physical properties of the carbazole core.

-

Workflow for N-Alkylation

Caption: Experimental workflow for N-alkylation.

Experimental Protocol for N-Alkylation:

-

Materials: 3,6-Dimethyl-9H-carbazole, an alkyl halide (e.g., methyl iodide, ethyl bromide), a base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., acetone).

-

Procedure:

-

To a solution of 3,6-Dimethyl-9H-carbazole (1.0 eq.) in acetone, add powdered sodium hydroxide (2.0 eq.) and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).

-

Add the alkyl halide (1.2 eq.) to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 9-alkyl-3,6-dimethyl-9H-carbazole.

-

The introduction of an aryl group at the 9-position is crucial for the synthesis of materials for organic electronics, such as OLEDs. This is typically achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.

-

Catalytic Cycle for Buchwald-Hartwig N-Arylation

Caption: Buchwald-Hartwig N-arylation catalytic cycle.

Experimental Protocol for Buchwald-Hartwig N-Arylation:

-